[Gly9-OH]-Atosiban is a modified form of Atosiban, a peptide oxytocin antagonist primarily used in obstetrics to manage preterm labor. The modification involves the addition of a hydroxyl group at the ninth glycine residue of the Atosiban molecule, which is believed to influence its pharmacological properties. Atosiban itself is a synthetic peptide derived from the natural hormone oxytocin, and its derivatives are explored for improved efficacy and safety profiles in clinical applications.
Atosiban was first introduced as a pharmaceutical agent in the 1990s and has been extensively studied for its role in inhibiting uterine contractions during preterm labor. The derivative [Gly9-OH]-Atosiban has emerged from research focusing on optimizing the structure of Atosiban to enhance its therapeutic effects while minimizing side effects. The specific compound has been referenced in various patents and scientific literature that discuss its synthesis and potential applications in clinical settings .
[Gly9-OH]-Atosiban falls under the category of peptide drugs, specifically as a peptide antagonist of oxytocin receptors. Its classification is crucial for understanding its mechanism of action and potential therapeutic uses in obstetrics and gynecology.
The synthesis of [Gly9-OH]-Atosiban typically employs solid-phase peptide synthesis (SPPS), which allows for the stepwise assembly of amino acids on a solid support. This method is advantageous due to its efficiency and ability to produce high-purity peptides without extensive purification steps.
Technical Details:
The molecular structure of [Gly9-OH]-Atosiban retains the core framework of Atosiban with an additional hydroxyl group on the ninth glycine residue. This modification potentially alters its binding affinity and selectivity towards oxytocin receptors.
The chemical behavior of [Gly9-OH]-Atosiban can be analyzed through various reactions including:
Technical Details:
[Gly9-OH]-Atosiban functions by selectively antagonizing oxytocin receptors, thereby inhibiting uterine contractions. This mechanism is vital during labor management as it helps prevent premature delivery.
[Gly9-OH]-Atosiban is primarily explored for:
CAS No.: 163000-63-3
CAS No.: 99593-25-6
CAS No.: 618903-56-3
CAS No.: 14021-23-9
CAS No.: 85815-37-8
CAS No.: 207740-41-8